REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:16])=[CH:4][C:5]([N+:13]([O-])=O)=[C:6]([N:8]([CH:10]2[CH2:12][CH2:11]2)[CH3:9])[CH:7]=1.C(OCC)(=O)C>CO.[Pd]>[Cl:1][C:2]1[CH:7]=[C:6]([N:8]([CH:10]2[CH2:11][CH2:12]2)[CH3:9])[C:5]([NH2:13])=[CH:4][C:3]=1[F:16]
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(C1)N(C)C1CC1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature under a hydrogen atmosphere of 1.7 bar for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered over Dicalite® speed plus (Acros)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of n-heptane:ethyl acetate (100:0 to 60:40)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=CC1F)N)N(C)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 6.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |